

# An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylcyclohexanol

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## Compound of Interest

Compound Name: 1-Hydroxycyclohexyl phenyl ketone

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## Abstract

1-Benzoylcyclohexanol, also widely known by its trade name Irgacure 184, is a highly efficient, non-yellowing photoinitiator.[1] It is a pivotal component in UV-curable technologies, including coatings, inks, adhesives, and materials for biomedical applications.[2][3] Its primary function is to absorb ultraviolet (UV) energy and transform it into chemical energy by generating free radicals, which in turn initiate polymerization reactions.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzoylcyclohexanol, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

## Physicochemical Properties

1-Benzoylcyclohexanol is a white crystalline powder under standard conditions.[5] Its properties are critical for its application in various formulations, dictating its solubility, handling, and efficiency as a photoinitiator.

## Quantitative Data Summary

The key physicochemical properties of 1-Benzoylcyclohexanol (CAS 947-19-3) are summarized in the table below for quick reference.

Property	Value	Unit	Reference(s)
IUPAC Name	(1-Hydroxycyclohexyl) (phenyl)methanone	-	
Synonyms	1- Benzoylcyclohexanol, Irgacure 184	-	[6]
CAS Number	947-19-3	-	
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	-	[7]
Molecular Weight	204.26	g/mol	[7]
Melting Point	47 - 50	°C	[5]
Boiling Point	175	°C (at 15 mmHg)	[5]
Density	1.17	g/cm <sup>3</sup>	[5]
Flash Point	>150	°C	[5]
Water Solubility	Slightly soluble (1108 mg/L at 25°C)	mg/L	[6]
Organic Solvent Solubility	Soluble in acetone, methanol, toluene, butyl acetate	-	[6]
UV Absorption Maximum (λ <sub>max</sub> )	244, 333	nm	[5][8]

## Spectral Properties

Spectroscopic analysis is essential for the identification and quality control of 1-Benzoylcyclohexanol.

## UV-Vis Spectroscopy

The UV-Vis absorption spectrum is fundamental to its function as a photoinitiator. The absorption bands must overlap with the emission spectrum of the UV source for efficient initiation.[9] 1-Benzoylcyclohexanol exhibits a broad absorption spectrum, with key maxima at approximately 244 nm and 333 nm.[5][8] This allows it to be activated by various UV sources, including mercury vapor and LED lamps.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzoylcyclohexanol displays characteristic peaks corresponding to its functional groups. A typical spectrum would show:

- O-H Stretch: A strong, broad absorption band in the region of 3200-3550  $\text{cm}^{-1}$ , characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.
- C-H Stretch (Aromatic): Peaks typically appearing just above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000  $\text{cm}^{-1}$  range from the cyclohexyl ring.
- C=O Stretch (Ketone): A very strong, sharp peak around 1650-1700  $\text{cm}^{-1}$ , indicative of the benzoyl carbonyl group.
- C=C Stretch (Aromatic): Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch (Alcohol): A strong, sharp peak between 1050-1200  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure.

- $^1\text{H}$  NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the phenyl group. The protons on the cyclohexyl ring would appear as a series of overlapping multiplets in the aliphatic region (approx. 1.2-2.0 ppm). A singlet for the hydroxyl proton would also be present, though its chemical shift can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: The spectrum would display a peak for the carbonyl carbon around 200 ppm. Aromatic carbons would resonate in the 125-140 ppm range. The carbon bearing the

hydroxyl group would appear around 70-80 ppm, and the other cyclohexyl carbons would be found further upfield.

## Mechanism of Action: Photocleavage

1-Benzoylcyclohexanol is a Norrish Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form free radicals.[3][8] This process is highly efficient, with a reported quantum yield of radical formation approaching 1.0 under certain conditions.[8]

The process is as follows:

- **UV Absorption:** The ketone group absorbs a UV photon, promoting the molecule to an excited singlet state.[8]
- **Intersystem Crossing (ISC):** The molecule rapidly undergoes intersystem crossing to a more stable, lower-energy triplet state.[8]
- **$\alpha$ -Cleavage:** From the triplet state, the molecule undergoes efficient homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group ( $\alpha$ -cleavage).[8]
- **Radical Formation:** This cleavage event generates two distinct free radical species: a benzoyl radical and a hydroxycyclohexyl radical.[8]
- **Polymerization Initiation:** Both of these radical species are capable of initiating the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid formation of a cross-linked polymer network.[4]

Figure 1. Photocleavage mechanism of 1-Benzoylcyclohexanol.

## Experimental Protocols

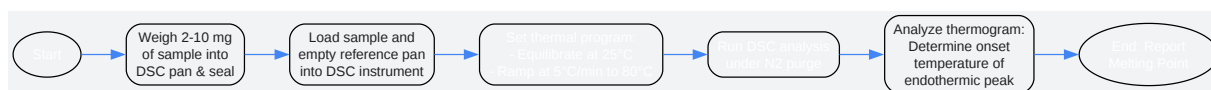
The following sections detail generalized but robust protocols for determining the key physicochemical properties of 1-Benzoylcyclohexanol.

### Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing a highly accurate melting point.[10]

Methodology:

- **Sample Preparation:** Accurately weigh 2-10 mg of 1-Benzoylcyclohexanol into a Tzero aluminum DSC pan.[10] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC autosampler. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).
- **Thermal Program:** Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 2-10°C/min) to a temperature well above the melting range (e.g., 80°C).[6]
- **Data Analysis:** The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.



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Figure 2. Workflow for melting point determination by DSC.

## Boiling Point Determination (Micro Method)

Due to the high boiling point, a micro-boiling point or vacuum distillation method is appropriate. The Thiele tube method is a classic micro-technique.

Methodology:

- **Sample Preparation:** Place a small amount (0.5-1 mL) of molten 1-Benzoylcyclohexanol into a small test tube (e.g., a Durham tube).

- **Apparatus Setup:** Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb. Place a capillary tube (sealed at one end) into the test tube with the open end down.
- **Heating:** Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
- **Observation:** As the sample heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed, then remove the heat.
- **Measurement:** The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

## Solubility Determination

A semi-quantitative method can be used to assess solubility in various solvents.

Methodology:

- **Solvent Selection:** Choose a range of solvents (e.g., water, acetone, methanol, toluene).
- **Sample Preparation:** To a series of small, capped vials, add a pre-weighed amount of 1-Benzoylcyclohexanol (e.g., 25 mg).
- **Titration:** Add a specific volume of the first solvent (e.g., 0.25 mL) to the vial. Cap the vial and shake vigorously for 60 seconds. Observe if the solid has completely dissolved.
- **Incremental Addition:** If the solid is not fully dissolved, continue adding the solvent in small, measured increments (e.g., 0.25 mL), shaking after each addition, until the solid dissolves or a maximum volume (e.g., 5 mL) is reached.
- **Data Reporting:** Report the solubility as the mass of solute per volume of solvent (e.g., mg/mL). If the compound does not dissolve, it is reported as "insoluble" or "< X mg/mL".

## Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

- **Solution Preparation:** Prepare a dilute solution of 1-Benzoylcyclohexanol in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 0.01% w/v).<sup>[1][9]</sup>
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- **Sample Measurement:** Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-450 nm).
- **Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

#### FTIR Spectroscopy:

- **Sample Preparation:** As 1-Benzoylcyclohexanol is a solid, it can be prepared as a KBr pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the neat solid, requiring minimal sample preparation.
- **Background Scan:** Perform a background scan of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Scan:** Place the sample in the IR beam path and collect the spectrum, typically in the 4000-400 cm<sup>-1</sup> range.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-25 mg of 1-Benzoylcyclohexanol in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in a clean NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
- **Instrument Setup:** Insert the tube into the NMR spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse programs.
- Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the  $^1\text{H}$  signals and identify the chemical shifts (ppm) and coupling patterns for all peaks.

## Conclusion

1-Benzoylcyclohexanol is a cornerstone photoinitiator in the field of UV-curable materials. Its well-defined physicochemical properties, including its melting point, solubility, and strong UV absorption, make it highly effective and versatile. A thorough understanding of these properties, the protocols for their measurement, and the underlying photocleavage mechanism is essential for researchers and professionals in formulating advanced materials for drug delivery systems, coatings, and other high-performance applications.

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